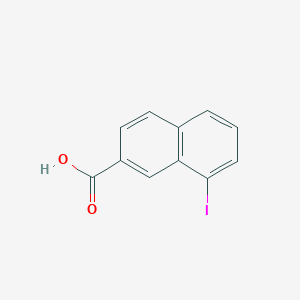

8-Iodo-2-naphthoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-iodonaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJSZTVYBQXYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 8 Iodo 2 Naphthoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) at the 2-position of the naphthalene (B1677914) ring is a primary site for a variety of classic organic reactions, including esterification, amidation, and conversion to more reactive acyl derivatives.

The carboxylic acid functionality of 8-Iodo-2-naphthoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The formation of esters from this compound is typically achieved through acid-catalyzed esterification, commonly known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This equilibrium process involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The use of an excess of the alcohol as the solvent can drive the equilibrium towards the formation of the desired ester product. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

Amidation: Amides are synthesized by reacting the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. libretexts.org Direct reaction requires high temperatures; therefore, the conversion is more commonly carried out after "activating" the carboxylic acid. libretexts.org This involves converting the acid into a more reactive derivative, such as an acyl chloride or anhydride (B1165640), which then readily reacts with the amine. youtube.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can be employed to facilitate amide bond formation under milder conditions. nih.govnih.gov

A summary of common reagents for these transformations is presented below.

| Transformation | Reagent Class | Specific Examples |

| Esterification | Acid Catalyst + Alcohol | H₂SO₄ + Methanol (B129727), TsOH + Ethanol |

| Amidation | Activating Agent + Amine | SOCl₂ then Aniline, DCC + Benzylamine |

To enhance the reactivity of the carboxylic acid group for subsequent reactions, it can be converted into an acid anhydride or an acyl halide. These derivatives are valuable intermediates in the synthesis of esters, amides, and other acyl compounds. nbinno.com

Acyl Halide Formation: Acyl chlorides are the most common acyl halides and are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). libretexts.orgchemguide.co.uklibretexts.org The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the resulting acyl chloride. libretexts.orgyoutube.com

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often at high temperatures. A more common laboratory method involves reacting an acyl chloride with a carboxylate salt. youtube.com Mixed anhydrides can also be prepared, for instance, by reacting the carboxylic acid with another acid anhydride, such as acetic anhydride.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for aromatic carboxylic acids. This transformation typically requires high temperatures and can be facilitated by catalysts. For naphthoic acids, catalytic decarboxylation has been demonstrated using various metal oxides, such as silver(I) oxide (Ag₂O), and zeolite catalysts like HZSM-5, often at temperatures around 300°C. doe.govmdpi.com The reaction proceeds by breaking the C-C bond between the naphthalene ring and the carboxyl group. mdpi.com

In some contexts, decarboxylation can be coupled with other reactions. For example, decarboxylative cross-coupling reactions, such as the decarboxylative Suzuki-Miyaura coupling, allow for the direct use of carboxylic acids as substitutes for aryl halides. manchester.ac.ukrsc.org This process involves an in-situ transformation of the carboxylic acid into an aryl halide, which then participates in the palladium-catalyzed coupling cycle. manchester.ac.uk

| Reaction Pathway | Conditions/Catalysts | Product Type |

| Thermal/Catalytic Decarboxylation | High Temperature (e.g., 300°C), Metal Oxides (Ag₂O), Zeolites (HZSM-5) | 8-Iodonaphthalene |

| Decarboxylative Cross-Coupling | Pd Catalyst, Halogen Source, Boronic Acid | Biaryl Compound |

Reactivity of the Aryl Iodide Moiety

The iodine atom attached to the 8-position of the naphthalene ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is dominated by transition metal-catalyzed cross-coupling reactions, while classic nucleophilic aromatic substitution is less common.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.orgmasterorganicchemistry.com

In this compound, the carboxylic acid is an electron-withdrawing group. However, its position is not ortho or para to the iodine atom. Consequently, this compound is not strongly activated towards the SNAr mechanism, and such reactions are expected to be slow or require harsh conditions compared to systems with more favorably placed activating groups. masterorganicchemistry.com The reactivity of aryl halides in SNAr reactions also depends on the halogen, with fluoride (B91410) being the most activating and iodide the least. youtube.com

The aryl iodide moiety is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. nbinno.com The carbon-iodine bond is the most reactive among the aryl halides in the key oxidative addition step of the catalytic cycle. wikipedia.org This allows for the efficient formation of new bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov It is a robust and widely used method for synthesizing biaryl compounds.

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne to form an arylalkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org Copper-free versions of this reaction have also been developed. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.org Intramolecular versions of the Heck reaction are also powerful tools for constructing cyclic systems. wikipedia.orglibretexts.org

These reactions showcase the synthetic utility of the aryl iodide group, enabling the construction of complex molecular architectures from the this compound scaffold.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Boronic Acid/Ester | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) |

| Heck | Alkene | C(sp²)-C(sp²) |

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or ester. This reaction is widely used for the formation of biaryl compounds. In the case of this compound, it can be coupled with various arylboronic acids to yield 8-aryl-2-naphthoic acids. These products are valuable intermediates in the synthesis of complex polycyclic aromatic compounds, such as benzanthrones.

The general reaction scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Detailed research findings have demonstrated the successful application of this reaction. For instance, the coupling of 8-iodo-1-naphthoic acid derivatives with arylboronic acids serves as a key step in the synthesis of benzanthrone (B145504) derivatives. While the specific substrate in this research is the 1-carboxylic acid isomer, the reactivity is expected to be comparable for the 2-carboxylic acid isomer.

Below is a table summarizing typical reaction conditions and yields for the Suzuki-Miyaura coupling of iodo-naphthoic acid derivatives with various arylboronic acids, which can be considered representative for this compound.

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 95 |

| 3 | 4-Tolylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 89 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 85 |

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a reliable method for the formation of carbon-carbon triple bonds. wikipedia.org For this compound, this reaction allows for the introduction of alkynyl groups at the 8-position, leading to the synthesis of 8-alkynyl-2-naphthoic acids. These compounds are versatile building blocks for the synthesis of functional materials and complex organic molecules.

The general reaction scheme for the Sonogashira coupling of this compound is as follows:

Scheme 2: General Sonogashira coupling of this compound with a terminal alkyne.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reactivity of the aryl iodide is generally high, allowing the reaction to proceed under mild conditions.

The following table presents representative conditions and yields for the Sonogashira coupling of aryl iodides with various terminal alkynes, which can be extrapolated to this compound.

| Entry | Terminal Alkyne (R-C≡CH) | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 94 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 50 | 91 |

| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Et₃N | DMF | 40 | 88 |

| 4 | Ethynyltrimethylsilane | Pd(dppf)Cl₂ | CuI | DBU | Acetonitrile | 60 | 90 |

Heck Reactions and Intramolecular Annulation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org When applied to substrates containing both the aryl iodide and a tethered alkene, the Heck reaction can lead to intramolecular cyclization, also known as annulation. For derivatives of this compound, where an alkene-containing side chain is introduced (e.g., via esterification or amidation of the carboxylic acid), intramolecular Heck reactions can be employed to construct fused ring systems.

A plausible synthetic route could involve the esterification of this compound with an appropriate alkenyl alcohol, followed by an intramolecular Heck reaction to form a lactone.

Scheme 3: Plausible intramolecular Heck reaction of an this compound derivative.

This type of annulation is a powerful strategy for the synthesis of complex polycyclic aromatic hydrocarbons and their derivatives. The regioselectivity of the alkene insertion and subsequent β-hydride elimination are key factors in determining the final product structure.

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type)

Copper-catalyzed coupling reactions, particularly Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. The classic Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric amount of copper. Modern variations often use catalytic amounts of copper with appropriate ligands.

For this compound, Ullmann-type reactions can be used to introduce a variety of functional groups at the 8-position. For example, coupling with phenols would yield 8-aryloxy-2-naphthoic acids, while coupling with amines would produce 8-amino-2-naphthoic acid derivatives.

Scheme 4: General Ullmann-type coupling of this compound with a nucleophile (Nu-H).

The presence of the carboxylic acid group can influence the reaction, potentially acting as an internal ligand or requiring protection prior to the coupling reaction.

Other Transition-Metal-Mediated Transformations

Beyond palladium and copper, other transition metals such as nickel and rhodium can also mediate transformations of aryl iodides. Nickel catalysts, being more cost-effective than palladium, have gained significant attention for cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura and Sonogashira-type couplings of this compound would be expected to proceed under conditions similar to their palladium-catalyzed counterparts, sometimes with different reactivity or selectivity profiles.

Rhodium catalysts are often employed in C-H activation and annulation reactions. While direct C-H functionalization of the naphthalene core of this compound is a possibility, the high reactivity of the C-I bond would likely dominate in cross-coupling scenarios.

Cooperative Reactivity Between Carboxylic Acid and Aryl Iodide Functional Groups

The simultaneous presence of a carboxylic acid and an aryl iodide group on the same naphthalene scaffold in this compound can lead to cooperative reactivity. The carboxylic acid can act as a directing group in certain transition-metal-catalyzed C-H activation reactions, potentially influencing the regioselectivity of further functionalization on the naphthalene ring.

In the context of cross-coupling reactions, the carboxylic acid can sometimes participate in the catalytic cycle. For instance, it can act as an internal base or ligand, influencing the rate and efficiency of the reaction. However, in many cases, the acidic proton of the carboxylic acid can interfere with the basic conditions required for many coupling reactions, necessitating its protection or the use of a suitable base to deprotonate it in situ.

Detailed Mechanistic Studies of Key Chemical Transformations

The mechanisms of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck reactions have been extensively studied. The general catalytic cycle for these reactions involving this compound would follow a similar pathway to other aryl iodides.

Suzuki-Miyaura Coupling Mechanism:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-I bond of this compound to form a Pd(II) intermediate.

Transmetalation: The aryl group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex are reductively eliminated to form the C-C bond of the biaryl product, regenerating the Pd(0) catalyst.

Sonogashira Coupling Mechanism: This reaction involves a dual catalytic cycle with palladium and copper.

Palladium Cycle: Similar to the Suzuki-Miyaura coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of this compound.

Copper Cycle: The terminal alkyne reacts with the Cu(I) co-catalyst in the presence of a base to form a copper acetylide.

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center to form the product and regenerate the Pd(0) catalyst.

Heck Reaction Mechanism:

Oxidative Addition: A Pd(0) catalyst inserts into the C-I bond of the this compound derivative.

Migratory Insertion (Carbopalladation): The coordinated alkene inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the final product with a double bond.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

Detailed mechanistic investigations for reactions involving this compound specifically would require experimental and computational studies to understand the precise role of the carboxylic acid group and the steric and electronic effects of the naphthalene system on the reaction kinetics and pathways.

Reaction Kinetics and Rate-Determining Steps

No published data is available on the reaction kinetics and rate-determining steps for reactions involving this compound.

Investigation of Intermediates and Transition States

There is no information available in the scientific literature regarding the investigation of intermediates and transition states in reactions of this compound.

Derivatives and Structural Modifications of 8 Iodo 2 Naphthoic Acid

Synthesis of Carboxylate Derivatives (Esters, Amides, Salts)

The carboxylic acid moiety of 8-Iodo-2-naphthoic acid is readily converted into various common carboxylate derivatives.

Esters: Standard esterification procedures can be applied to this compound. For instance, reaction with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis (such as sulfuric acid) yields the corresponding ester. Alternatively, the acid can be converted to its methyl ester using reagents like diazomethane (B1218177) or a combination of methyl iodide and a base like potassium carbonate in a suitable solvent such as acetone. nih.gov These methods provide access to compounds like Methyl 8-iodo-2-naphthoate and Ethyl 8-iodo-2-naphthoate, which are often preferred for subsequent cross-coupling reactions due to their enhanced solubility in organic solvents.

Amides: Amide derivatives are synthesized by first activating the carboxylic acid. A common method involves treating this compound with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to form the highly reactive acyl chloride, 8-Iodo-2-naphthoyl chloride. acs.org This intermediate is then reacted with a primary or secondary amine to furnish the desired amide. This two-step, one-pot procedure is highly versatile and allows for the synthesis of a wide range of N-substituted amides. For example, reacting the acyl chloride with various amines would yield N-alkyl or N-aryl-8-iodo-2-naphthamides. acs.orgclemson.edu

Salts: As a carboxylic acid, this compound readily forms salts upon reaction with a base. Treatment with inorganic bases such as sodium hydroxide (B78521) or potassium carbonate results in the formation of the corresponding sodium or potassium 8-iodo-2-naphthoate. mdpi.com These water-soluble salts are important for certain reaction conditions and purification procedures.

| Derivative Type | Reagents and Conditions | Product Example |

| Ester | Methanol, H₂SO₄ (catalyst), heat | Methyl 8-iodo-2-naphthoate |

| Amide | 1. SOCl₂, DMF (catalyst) 2. Amine (e.g., R-NH₂) | N-Alkyl-8-iodo-2-naphthamide |

| Salt | NaOH (aq) | Sodium 8-iodo-2-naphthoate |

Functionalization at the Naphthalene (B1677914) Ring (excluding the iodo and carboxyl positions)

Further diversification of the this compound scaffold can be achieved through electrophilic aromatic substitution on the naphthalene ring. The directing effects of the existing iodo and carboxylic acid groups, both of which are deactivating, and the inherent reactivity of the naphthalene system, govern the position of new substituents.

Nitration is a key example of such a functionalization. The nitration of naphthalene itself typically occurs at the α-position (C1) to yield 1-nitronaphthalene (B515781) as the major product. uomustansiriyah.edu.iqscitepress.org For this compound, the C2 and C8 positions are blocked. The remaining α-positions are C1, C4, and C5, while the β-positions are C3, C6, and C7. Electrophilic attack is generally favored at an open α-position. Therefore, nitration of this compound with reagents like a nitric acid/sulfuric acid mixture would be expected to introduce a nitro group primarily at the C4 or C5 position, leading to products such as 8-Iodo-4-nitro-2-naphthoic acid or 8-Iodo-5-nitro-2-naphthoic acid. uomustansiriyah.edu.iqrushim.ru Such reactions create highly functionalized intermediates where the nitro group can be further transformed, for example, by reduction to an amino group.

Transformations Involving the Iodine Atom (e.g., reduction, oxidative addition)

The iodine atom at the C8 position is a key handle for a variety of powerful synthetic transformations, most notably reduction and palladium-catalyzed cross-coupling reactions.

Reduction: The carbon-iodine bond can be selectively reduced to a carbon-hydrogen bond, effectively removing the iodine atom to yield 2-naphthoic acid. This hydrodeiodination can be accomplished using catalytic hydrogenation. A facile method for the reduction of aryl iodides utilizes a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source such as tetrahydroxydiboron (B82485) (B₂(OH)₄) and a tertiary amine like 4-methylmorpholine. nih.govnih.gov This method is highly efficient for aryl iodides and shows selectivity for the reduction of an iodo group over other halogens like bromo or chloro groups. nih.govnih.gov

Oxidative Addition and Cross-Coupling: The C-I bond is highly reactive towards oxidative addition to low-valent transition metal complexes, particularly palladium(0). This reactivity makes this compound and its esters excellent substrates for a range of palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds at the C8 position. mdpi.comyonedalabs.comsmolecule.com

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base allows for the synthesis of 8-aryl or 8-vinyl-2-naphthoic acid derivatives. yonedalabs.commdpi.com This reaction is exceptionally versatile for creating biaryl structures. For example, coupling the methyl ester of this compound with phenylboronic acid would yield Methyl 8-phenyl-2-naphthoate.

Sonogashira Coupling: The coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, provides a direct route to 8-alkynyl-2-naphthoic acid derivatives. organic-chemistry.orgresearchgate.netresearchgate.net This reaction is instrumental in introducing sp-hybridized carbon frameworks onto the naphthalene core.

These coupling reactions dramatically expand the molecular complexity that can be built from the this compound scaffold.

| Transformation | Reaction Type | Reagents and Conditions | Product Type |

| Reduction | Hydrodeiodination | Pd/C, B₂(OH)₄, 4-methylmorpholine | 2-Naphthoic acid |

| C-C Coupling | Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 8-Aryl-2-naphthoic acid |

| C-C Coupling | Sonogashira | Terminal alkyne, Pd catalyst, Cu(I), Base | 8-Alkynyl-2-naphthoic acid |

Multi-functionalized Naphthalene Building Blocks Derived from this compound

By combining the reactions described in the preceding sections, this compound can be converted into sophisticated, multi-functionalized naphthalene building blocks. These molecules, containing several points for further chemical modification, are valuable in the synthesis of complex targets in materials science and medicinal chemistry.

A hypothetical, yet chemically sound, synthetic sequence illustrates this potential. First, the ester derivative, Methyl 8-iodo-2-naphthoate, could undergo a Sonogashira coupling with an alkyne such as phenylacetylene (B144264) to produce Methyl 8-(phenylethynyl)-2-naphthoate. organic-chemistry.orgresearchgate.net Subsequently, this product could be subjected to nitration. The directing effects of the substituents would likely lead to the introduction of a nitro group at the C4 or C5 position, yielding a product like Methyl 5-nitro-8-(phenylethynyl)-2-naphthoate. nih.gov This molecule now possesses three distinct functional groups—an ester, an alkyne, and a nitro group—each amenable to further, selective chemical transformations, making it a powerful and versatile synthetic intermediate.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules in solution. For 8-Iodo-2-naphthoic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

Multi-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would clearly delineate the relationships between adjacent protons on the naphthalene (B1677914) ring system, helping to distinguish between the different aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon in the naphthalene skeleton by linking its known ¹H chemical shift to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons, such as the carbon bearing the iodine (C-8), the carboxylic acid group (C-2), and the bridgehead carbons. Correlations from specific protons to the carboxylic carbon signal would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. For this compound, this could reveal through-space interactions, for instance, between the proton at the H-1 position and the proton at the H-7 position, helping to confirm assignments and provide insights into the molecule's preferred conformation in solution.

Table 1: Predicted Multi-dimensional NMR Correlations for this compound This table is predictive and illustrates the expected correlations.

| Experiment | Correlated Nuclei | Expected Key Information |

|---|---|---|

| COSY | ¹H ↔ ¹H | Shows coupling between adjacent aromatic protons (e.g., H-3/H-4, H-5/H-6, H-6/H-7). |

| HSQC | ¹H ↔ ¹³C (1-bond) | Assigns protonated carbons by linking ¹H and ¹³C signals (e.g., H-1 to C-1, H-3 to C-3). |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Confirms quaternary carbon assignments (e.g., H-1 to C-2, C-8a; H-7 to C-8). |

| NOESY | ¹H ↔ ¹H (through space) | Reveals spatial proximity between non-adjacent protons, aiding in conformational analysis. |

Crystalline solids can exist in different forms known as polymorphs, which have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms. By analyzing the ¹³C chemical shifts and using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can detect subtle differences in the local electronic environment of the carbon atoms that arise from different crystal packing arrangements. This allows for the identification and characterization of different polymorphs of this compound, which would be indistinguishable by solution-state NMR.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would provide the exact molecular weight of this compound, allowing for the unambiguous determination of its elemental formula (C₁₁H₇IO₂). Analysis of the fragmentation patterns, typically using techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), offers valuable structural information.

For this compound (Molecular Weight: 298.08 g/mol ), the expected fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): Formation of a prominent acylium ion [M-17]⁺.

Loss of the carboxyl group (•COOH): Formation of an iodonaphthyl cation [M-45]⁺.

Loss of iodine radical (•I): Cleavage of the C-I bond to yield a naphthoic acid cation [M-127]⁺.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound This table is predictive and illustrates expected fragmentation.

| Fragment Ion | Proposed Identity | m/z (calculated) |

|---|---|---|

| [C₁₁H₇IO₂]⁺ | Molecular Ion (M⁺) | 298.95 |

| [C₁₁H₆IO]⁺ | [M - OH]⁺ | 281.94 |

| [C₁₀H₇I]⁺ | [M - COOH]⁺ | 253.96 |

| [C₁₁H₇O₂]⁺ | [M - I]⁺ | 171.04 |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

The FT-IR and Raman spectra of this compound would be dominated by vibrations characteristic of the carboxylic acid and the substituted naphthalene ring.

Carboxylic Acid Group:

A broad O-H stretching band would be expected in the FT-IR spectrum, typically in the 2500-3300 cm⁻¹ region, characteristic of hydrogen-bonded dimers in the solid state.

A strong C=O stretching vibration would appear around 1680-1710 cm⁻¹ in the FT-IR spectrum.

C-O stretching and O-H bending modes would be observed in the 1210-1440 cm⁻¹ range.

Naphthalene Ring:

Aromatic C-H stretching vibrations would be visible just above 3000 cm⁻¹.

Aromatic C=C stretching vibrations would produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-I Bond:

The C-I stretching vibration is expected at low frequencies, typically in the 500-600 cm⁻¹ range, and would be more readily observed in the Raman spectrum.

The precise frequencies of vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the molecule's conformation. For this compound, this includes the orientation of the carboxylic acid group relative to the naphthalene ring. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to analyze how steric interactions between the bulky iodine atom at the C-8 position and the carboxylic acid group at the C-2 position might influence the rotational conformation around the C(2)-COOH bond. Different conformers would exhibit slightly different vibrational signatures, allowing for conformational assessment.

X-ray Crystallography of this compound and its Co-crystals/Derivatives

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the principles of X-ray crystallography allow for a detailed theoretical exploration of its likely structural characteristics. This analysis is based on the known structures of related naphthalene derivatives and the predictable influence of its constituent functional groups.

Elucidation of Molecular Conformation and Stereochemistry

The molecular conformation of this compound is largely dictated by the rigid, planar naphthalene ring system. The carboxylic acid group at the 2-position and the iodine atom at the 8-position are expected to cause some steric hindrance, potentially leading to a slight twisting of the carboxylic acid group out of the plane of the naphthalene ring. This deviation from planarity would be a key feature to be determined by X-ray diffraction analysis.

In the solid state, carboxylic acids commonly form hydrogen-bonded dimers. It is highly probable that this compound would also crystallize in a dimeric form, with two molecules associating through hydrogen bonds between their carboxylic acid groups. The stereochemistry of the molecule is achiral, as it does not possess any chiral centers.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8-12 |

| b (Å) | 5-8 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z | 4 |

Note: These are predicted values based on similar structures and are subject to experimental verification.

Supramolecular Assembly and Crystal Packing Analysis

The supramolecular assembly of this compound in the crystalline state is expected to be governed by a combination of intermolecular interactions. The primary interaction would be the hydrogen bonding between the carboxylic acid groups, leading to the formation of the aforementioned dimers.

Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as an oxygen or nitrogen atom. In the crystal structure of this compound, the iodine atom could form halogen bonds with the carbonyl oxygen of a neighboring carboxylic acid group, leading to the formation of extended one-, two-, or three-dimensional networks.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence)

The electronic spectroscopic properties of this compound are determined by the electronic transitions within the naphthalene chromophore, which are influenced by the attached carboxylic acid and iodo substituents.

Photophysical Properties and Chromophore Analysis

The primary chromophore in this compound is the naphthalene ring system. Naphthalene exhibits characteristic UV absorption bands corresponding to π → π* transitions. For 2-naphthoic acid, absorption maxima are typically observed around 236 nm, 280 nm, and 334 nm. sielc.com

The introduction of an iodine atom at the 8-position is expected to cause a bathochromic (red) shift in these absorption bands. This is due to the electron-donating nature of the iodine atom through the lone pair-π conjugation and the heavy-atom effect. The carboxylic acid group, being an electron-withdrawing group, will also influence the electronic distribution and thus the absorption spectrum.

Regarding fluorescence, naphthalene derivatives are known to be fluorescent. However, the presence of the heavy iodine atom is anticipated to significantly quench the fluorescence of this compound. This phenomenon, known as the heavy-atom effect, promotes intersystem crossing from the singlet excited state to the triplet excited state, thereby reducing the fluorescence quantum yield.

Table 2: Predicted Photophysical Data for this compound

| Parameter | Predicted Value |

| Absorption λmax (nm) | ~240, ~285, ~340 |

| Molar Absorptivity (ε) at λmax | 10,000 - 50,000 M⁻¹cm⁻¹ |

| Fluorescence Emission λmax (nm) | ~350-400 |

| Fluorescence Quantum Yield (ΦF) | < 0.1 |

Note: These are predicted values based on the known properties of 2-naphthoic acid and the expected influence of the iodo substituent. Experimental verification is required.

Influence of Iodine and Carboxylic Acid on Electronic Transitions

The iodine and carboxylic acid groups exert opposing electronic effects on the naphthalene chromophore. The iodine atom, through its +M (mesomeric) effect, donates electron density to the aromatic ring, which tends to raise the energy of the highest occupied molecular orbital (HOMO) and lower the energy of the lowest unoccupied molecular orbital (LUMO). This results in a smaller HOMO-LUMO gap and a bathochromic shift in the absorption spectrum.

The heavy iodine atom also introduces spin-orbit coupling, which facilitates transitions between states of different spin multiplicity (e.g., singlet to triplet). This is the primary reason for the expected quenching of fluorescence and enhancement of phosphorescence, although phosphorescence is often not observed at room temperature in solution. The electronic transitions in this compound are therefore a complex interplay of the inherent properties of the naphthalene chromophore and the electronic and steric effects of the iodo and carboxylic acid substituents.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure and energy of molecules.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy state. dntb.gov.ua For 8-Iodo-2-naphthoic acid, a DFT study would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311G(d,p)) to model the electron distribution and calculate the forces between atoms, systematically adjusting the geometry until the lowest energy conformation is found. researchgate.net This would yield precise information on bond lengths, bond angles, and dihedral angles. While DFT has been used to study the oxidation of naphthalene (B1677914) and its derivatives, specific geometry optimization data for this compound is not present in the surveyed literature. researchgate.net

Conformational Landscapes and Isomer Stability

Most molecules can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. A computational study of the conformational landscape of this compound would involve calculating the relative energies of different conformers, particularly concerning the orientation of the carboxylic acid group relative to the naphthalene ring. This analysis would identify the most stable conformer(s) and the energy barriers between them. Furthermore, the relative stability of constitutional isomers (e.g., comparing this compound with 8-Iodo-1-naphthoic acid) could be assessed by comparing their calculated ground-state energies. No such specific conformational or isomer stability studies for this compound were found.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions.

Transition State Characterization and Activation Barriers

To understand how this compound participates in a chemical reaction, such as a nucleophilic substitution at the iodo-substituted carbon, computational methods would be used to identify the structure of the transition state—the highest energy point along the reaction coordinate. Calculating the energy of this transition state relative to the reactants allows for the determination of the activation barrier, which is a key factor in predicting the reaction rate. While the mechanisms for reactions of related compounds like 8-Iodo-3-nitro-1-naphthoic acid have been generally described, specific transition state calculations for reactions involving this compound are not available.

Solvation Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, can be used to simulate the presence of a solvent and calculate its effect on the stability of reactants, products, and transition states. nih.gov This would provide a more realistic model of how this compound would behave in a laboratory setting. A detailed study of solvation effects on the reaction pathways of this specific compound has not been published.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of a compound. For this compound, methods like Time-Dependent DFT (TD-DFT) could be used to predict the UV-Visible absorption spectrum. nih.gov Similarly, calculations can predict NMR chemical shifts and vibrational frequencies (IR and Raman). This correlation is a powerful tool for structural elucidation. While general reviews on the photophysical properties of naphthalene derivatives exist, specific predicted spectroscopic data for this compound correlated with experimental findings are absent from the literature. nih.gov

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. mdpi.com Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts, aiding in spectral assignment and conformational analysis. csic.esuni-bonn.de

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using various DFT functionals and basis sets. uni-bonn.de The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, with mean absolute errors often falling below 0.10 ppm for ¹H shifts when using advanced machine learning-enhanced methods. mdpi.com For complex organic molecules, such calculations help to resolve ambiguities in experimental spectra and provide a deeper understanding of how the electronic environment, influenced by the iodo and carboxyl groups, affects the chemical shift of each atom in the naphthalene core. csic.es

Table 1: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts (Note: This table is a hypothetical representation of data from a computational study.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| H-1 | 7.95 | 7.92 | C-1 | 130.5 |

| H-3 | 8.10 | 8.08 | C-2 | 171.2 (COOH) |

| H-4 | 7.85 | 7.83 | C-3 | 128.9 |

| H-5 | 7.60 | 7.58 | C-4 | 133.1 |

| H-6 | 7.50 | 7.48 | C-5 | 125.4 |

| H-7 | 8.20 | 8.18 | C-6 | 129.8 |

| COOH | 12.50 | 12.45 | C-7 | 135.7 |

| C-8 | 95.3 |

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are highly effective in predicting these vibrational frequencies. nih.gov A study on the closely related 2-naphthoic acid and 6-bromo-2-naphthoic acid utilized the B3LYP method with a 6-311+G** basis set to evaluate fundamental vibrational frequencies, demonstrating a strong correlation between simulated and experimental spectra. nih.govscilit.com

A similar computational analysis of this compound would elucidate the influence of the heavy iodine atom on the vibrational modes of the naphthalene ring and the carboxylic acid group. Key vibrational modes of interest include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and various C-H and C-C ring vibrations. The low-frequency region would be of particular interest for identifying the C-I stretching and bending modes, which are characteristic of the iodo-substituent.

Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: This table is a theoretical projection based on studies of analogous compounds.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | ~3500 | Carboxylic acid O-H stretch |

| ν(C=O) | ~1700 | Carboxylic acid C=O stretch |

| ν(C=C) | ~1600-1450 | Naphthalene ring stretching |

| δ(O-H) | ~1420 | In-plane O-H bend |

| ν(C-O) | ~1300 | Carboxylic acid C-O stretch |

| ν(C-I) | ~200-300 | Carbon-Iodine stretch |

UV-Vis Spectral Simulations

UV-Vis spectroscopy probes the electronic transitions within a molecule. conicet.gov.ar The absorption maxima (λmax) are characteristic of the molecule's chromophore system. For this compound, the naphthalene ring system constitutes the primary chromophore. Computational simulations, typically using Time-Dependent Density Functional Theory (TD-DFT), can predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions from occupied to unoccupied molecular orbitals. researchgate.net

Simulations for this compound would likely predict several absorption bands corresponding to π→π* transitions within the aromatic system. The position of the iodo and carboxylic acid substituents would modulate these transitions. The heavy iodine atom, through spin-orbit coupling effects, and the carboxylic acid group, through its electronic withdrawing nature, can cause shifts in the absorption bands (bathochromic or hypsochromic) compared to unsubstituted naphthalene. Studies on 2-naphthoic acid have shown how environmental factors like pH can also significantly alter the UV-Vis spectrum. researchgate.net

Table 3: Hypothetical TD-DFT Simulation Results for UV-Vis Absorption of this compound

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S₀ → S₁ | ~330 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~290 | 0.85 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~250 | 0.60 | HOMO → LUMO+1 (π→π*) |

Intermolecular Interactions and Crystal Engineering Investigations

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. acs.org this compound is an excellent candidate for crystal engineering studies due to its possession of two highly influential functional groups: a carboxylic acid group, which is a strong hydrogen-bond donor and acceptor, and an iodine atom, which can act as a halogen-bond donor. hhu.de

The primary intermolecular interactions expected to govern the crystal packing of this compound are:

Hydrogen Bonding: The carboxylic acid moiety is well-known to form robust and predictable supramolecular synthons, most commonly the centrosymmetric dimer formed by two O-H···O hydrogen bonds. acs.orgucl.ac.uk

Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential known as a σ-hole, allowing it to form attractive, directional interactions (halogen bonds) with Lewis basic atoms like oxygen or nitrogen. acs.org This interaction is a powerful tool in crystal assembly, as seen in coordination polymers based on 5-iodo-isophthalic acid. acs.org

π-π Stacking: The planar naphthalene rings can interact through π-π stacking, further stabilizing the crystal lattice.

The interplay between the strong hydrogen-bonding of the carboxyl group and the more directional, but typically weaker, halogen-bonding of the iodo group can lead to the formation of diverse and complex supramolecular architectures. researchgate.net By co-crystallizing this compound with complementary molecules (co-formers) that are halogen-bond acceptors (e.g., pyridines) or hydrogen-bond acceptors, a variety of new multi-component crystals with tailored structures and properties can be designed. rsc.org

Table 4: Potential Supramolecular Synthons in Crystal Structures of this compound

| Synthon Type | Interacting Groups | Description | Strength |

| Hydrogen Bond | -COOH ··· HOOC- | Carboxylic acid dimer | Strong |

| Halogen Bond | C-I ··· O=C | Iodine interacting with a carbonyl oxygen | Moderate |

| Halogen Bond | C-I ··· N | Iodine interacting with a nitrogen-containing co-former | Moderate |

| π-π Stacking | Naphthalene ··· Naphthalene | Parallel or offset stacking of aromatic rings | Weak-Moderate |

Design of Novel Catalysts or Reagents Inspired by this compound Motif

The unique structural and electronic features of the this compound motif make it an intriguing building block for the design of novel catalysts and reagents. Naphthoic acid derivatives have found applications as intermediates in the synthesis of pharmaceuticals and dyes and can influence the reactivity of molecules to which they are attached. researchgate.net

The this compound framework can be leveraged in catalyst design in several ways:

Chiral Ligands: The carboxylic acid group can be used to coordinate to a metal center. The sterically demanding iodo-substituent at the 8-position (a peri position) creates a well-defined and rigid chiral pocket around the metal. This steric hindrance can influence the stereochemical outcome of catalytic reactions, making it a promising scaffold for asymmetric catalysis. For instance, dirhodium carboxylate catalysts are used for stereoselective C-H insertion reactions, and a ligand based on this motif could impart unique selectivity. nih.gov

Organocatalysts: The carboxylic acid can function as a Brønsted acid catalyst. The rigid naphthalene backbone and the electronic influence of the iodine atom could tune the acidity and steric environment of the catalytic site, potentially leading to new organocatalysts for reactions like Michael additions. science.gov

Reactive Reagents: The carbon-iodine bond itself can be a reactive site. The iodine can act as a leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing the this compound unit to be incorporated into more complex molecular architectures. acs.org

Table 5: Conceptual Applications in Catalyst and Reagent Design

| Application Area | Design Concept | Potential Reaction |

| Asymmetric Catalysis | Metal complex with a chiral ligand derived from this compound. | Enantioselective cyclopropanation, C-H activation. |

| Organocatalysis | Use as a Brønsted acid catalyst with a defined steric pocket. | Asymmetric Michael or aldol (B89426) reactions. |

| Synthesis of Polycyclics | Use as a building block in palladium-catalyzed annulation reactions. | One-pot synthesis of complex fused-ring systems. |

Applications in Advanced Organic Synthesis and Material Science

8-Iodo-2-naphthoic Acid as a Versatile Building Block in Complex Chemical Synthesis

In the field of complex chemical synthesis, the ability to construct intricate molecular frameworks with high precision is paramount. This compound serves as an exemplary scaffold, enabling chemists to build upon its naphthalene (B1677914) core through regioselective transformations.

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with significant interest due to their unique electronic and photophysical properties, finding use in materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ntu.edu.sg The synthesis of these extended π-systems often relies on annulation strategies where new rings are fused onto an existing aromatic core.

Halo-naphthoic acids are valuable precursors in this context. For instance, research has demonstrated the synthesis of heptagon-embedded polycyclic aromatic compounds through a palladium-catalyzed three-component reaction involving 8-bromo-1-naphthoic acid, an aryl iodide, and norbornadiene. ntu.edu.sg This strategy highlights how the halogen and carboxylic acid groups on the naphthalene scaffold work in concert to facilitate complex ring-forming cascades. The iodo group in this compound is even more reactive than a bromo group in such cross-coupling reactions, making it a highly suitable substrate for similar transformations. The general approach involves using the iodo-substituent as a linchpin for transition metal-catalyzed reactions, such as Suzuki, Heck, or Sonogashira couplings, to append new aromatic or unsaturated fragments, which can subsequently undergo cyclization to form larger polycyclic systems.

Chirality is a critical feature in many functional molecules, influencing everything from biological activity to the self-assembly of materials. The synthesis of chiral naphthalene derivatives is important for developing advanced materials with specific optical or electronic properties. sioc-journal.cn Iodo-naphthoic acids have proven instrumental in creating such chiral structures.

A notable example involves the synthesis of enantiopure C,N-palladacycles from 2-iodo-1-naphthoic acid and chiral β-amino alcohols. acs.org In this process, the iodo-naphthoic acid is first converted to an amide with the chiral amine, and subsequent cyclometalation directed by the nitrogen atom forms a stable, chiral palladium complex. These chiral complexes are themselves valuable as catalysts for asymmetric reactions. This established methodology demonstrates the potential of this compound to be used in a similar fashion. By reacting it with an appropriate chiral auxiliary, it can serve as a precursor to a variety of chiral naphthalene-based ligands, catalysts, or materials where stereochemistry dictates function.

Role in Polymer Chemistry and Functional Materials

The dual functionality of this compound makes it an attractive monomer or precursor for a variety of functional materials, from luminescent displays to highly porous crystalline solids.

Naphthalene-containing molecules are widely used in optoelectronic devices due to their inherent thermal stability and charge-transport properties. sioc-journal.cn Naphthoic acid derivatives are used to synthesize larger, functional molecules like phthalocyanines, which have applications in electrochemistry and sensing. researchgate.net The synthesis of such materials often requires building blocks that can be readily coupled to form larger conjugated systems.

This compound is an ideal precursor for this purpose. The iodo group can be readily converted into other functionalities or used directly in cross-coupling reactions (e.g., Suzuki or Stille coupling) to link the naphthalene unit to other aromatic or heteroaromatic systems. This is a fundamental strategy for building the complex organic semiconductors used in OLEDs and OFETs. ntu.edu.sg The carboxylic acid group can be used to tune the solubility and processing characteristics of the final material or to provide an anchoring point for binding to electrode surfaces.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial as it defines the pore size, geometry, and chemical functionality of the resulting framework. Carboxylic acids are the most common functional groups used to build MOFs, and this compound is a prime candidate for a functional linker. ua.es

The carboxylate group of the molecule can coordinate to metal centers to form the extended network structure of the MOF. The pendant iodo group, which projects into the pores of the framework, imparts specific properties. Research on iodo-functionalized MOFs, such as those built from iodo-isophthalic acid or other iodo-functionalized linkers, shows that the iodine atom can act as a halogen-bond donor, enhancing the framework's affinity for certain guest molecules. researchgate.netacs.org This has been successfully exploited to create MOF-based fluorescent sensors. researchgate.net Furthermore, the iodo group represents a site for post-synthetic modification, where further chemical transformations can be performed on the intact framework to introduce new functionalities. The use of related molecules like methyl 6-iodo-2-naphthoate for ligand design further underscores the value of this structural motif in MOF chemistry.

Table 1: Applications of this compound and Related Analogues in Material Synthesis

| Application Area | Functional Group Utilized | Role of Compound | Resulting Material/System | Reference(s) |

| Polycyclic Aromatics | Iodo and Carboxyl | Annulation Precursor | Heptagon-Embedded PAHs | ntu.edu.sg |

| Chiral Frameworks | Iodo and Carboxyl | Chiral Ligand Precursor | Enantiopure Palladacycles | acs.org |

| Optoelectronics (OLEDs) | Iodo | Cross-Coupling Substrate | Organic Semiconductors | ntu.edu.sgresearchgate.net |

| Metal-Organic Frameworks | Carboxyl and Iodo | Functional Linker | Porous Crystalline Sensors | ua.esresearchgate.netacs.org |

| Conjugated Polymers | Iodo and Carboxyl | Bifunctional Monomer | Polymers with Naphthalene Backbone | nih.gov |

Conjugated polymers are organic macromolecules that feature a backbone of alternating single and double bonds, leading to delocalized π-electrons and semiconductor properties. The synthesis of these materials often involves the polymerization of bifunctional monomers. This compound is a textbook example of a monomer suitable for creating conjugated polymers through various polymerization techniques.

For example, the carboxylic acid group can be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. More significantly, the iodo group allows for polymerization via transition metal-catalyzed cross-coupling reactions. A powerful method for synthesizing conjugated polymers is the Suzuki polymerization, which couples aryl halides (like the iodo-group on the naphthalene) with aryl boronic acids or esters. By converting the carboxylic acid of this compound into a boronic ester, a self-condensing AB-type monomer can be created. Alternatively, it can be polymerized with a different, complementary difunctional monomer (an A₂ + B₂ approach). These methods would incorporate the rigid and electronically active naphthalene unit directly into the polymer backbone, influencing the final material's electronic properties, thermal stability, and potential for self-assembly. While research has been published on polymers derived from other naphthoic acids for different applications, the fundamental reactivity of this compound makes it a clear candidate for the synthesis of novel conjugated polymers. nih.gov

Referenced Compounds

Utilization in Ligand Design and Catalysis

This compound serves as a versatile building block in the fields of coordination chemistry and catalysis. Its bifunctional nature, featuring a carboxylic acid group for metal coordination and an iodine atom for synthetic modification, allows for the creation of sophisticated molecular architectures.

As a Ligand Precursor for Transition Metal Catalysts

The this compound framework is a valuable starting point for developing ligands for transition metal catalysts. The carboxylate group can act as a direct binding site for a metal ion, while the carbon-iodine bond offers a reactive handle for extensive synthetic elaboration through cross-coupling reactions.

The carboxylate moiety can coordinate to metal centers, forming the basis of catalytic complexes. For instance, 2-naphthoic acid itself has been utilized in cobalt-catalyzed reactions for the synthesis of planar chiral ferrocenes. chinesechemsoc.org While not a ligand in the traditional sense of an ancillary, non-reacting component, the naphthoic acid is an essential reagent that binds to the metal center before transferring to the substrate. Furthermore, general naphthoic acids have been shown to act as ancillary ligands in copper-catalyzed Ullmann-type reactions, highlighting the utility of this structural motif in stabilizing catalytically active metal centers. nih.gov

The true versatility of this compound as a ligand precursor stems from the presence of the iodine atom. Aryl iodides are highly prized substrates in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. researchgate.netmdpi.com This reactivity allows for the iodo-substituent to be replaced with a vast array of other functional groups. Chemists can leverage this C-I bond to:

Introduce Phosphine Groups: Couple the naphthoic acid with diarylphosphines to create phosphine-carboxylate bidentate ligands, which are a cornerstone of homogeneous catalysis.

Construct Biaryl Systems: Form biaryl linkages, which can serve as the backbone for larger, more complex ligand scaffolds.

Attach Heterocyclic Moieties: Introduce nitrogen- or sulfur-containing heterocycles that can act as additional metal binding sites.

A rhodium(III)-catalyzed carbene insertion has also been shown to functionalize the C-H bonds of 2-naphthoic acid, providing an alternative route to modify the naphthalene core and create more elaborate ligand structures. snnu.edu.cn These modification strategies enable the rational design of ligands where the steric and electronic properties are finely tuned to control the activity and selectivity of a transition metal catalyst.

As a Chiral Auxiliary in Asymmetric Synthesis

While this compound is an achiral molecule, it is a valuable precursor for the synthesis of axially chiral biaryl compounds, which are among the most powerful and widely used classes of chiral ligands and auxiliaries in asymmetric catalysis. nih.gov Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and certain substituted biaryl systems, particularly binaphthyls, exhibit this property. nih.govthieme-connect.denih.gov

The primary route to these chiral structures from naphthoic acid derivatives is through oxidative coupling. nih.gov For example, the oxidative coupling of 3-hydroxy-2-naphthoic acid is a well-established method to produce racemic 2,2'-dihydroxy-1,1'-binaphthyl-3,3'-dicarboxylic acid (BINOL-dicarboxylic acid). thieme-connect.de This racemic mixture can then be resolved into its constituent enantiomers, which serve as precursors to a wide range of chiral ligands. A similar strategy can be envisioned for derivatives of this compound, where oxidative coupling would generate a new C-C bond, creating a binaphthyl system with axial chirality due to hindered rotation around the newly formed bond. These resulting chiral binaphthyls are not typically used as auxiliaries in the classical sense (temporarily attached to a substrate), but rather as highly effective chiral ligands for transition metals in reactions like asymmetric hydrogenation, epoxidation, and carbon-carbon bond formation. nih.govnih.gov

Another, more direct, strategy to create a chiral molecule from this compound is to derivatize the carboxylic acid group with an enantiomerically pure chiral alcohol or amine. This would form a chiral ester or amide. While this approach is less common for creating mainstream chiral catalysts, it demonstrates the potential of using the naphthoic acid as a scaffold. A related principle has been demonstrated in the synthesis of chiral coordination polymers, where a chiral derivative, (R)-6-(1-carboxyethoxy)-2-naphthoic acid, was used to construct a chiral metal-organic framework with a cadmium(II) center. researchgate.net

Radiochemical Applications and Tracers in Chemical Research (excluding diagnostic imaging/therapy)

The iodine atom in this compound provides a unique tag for radiochemical studies. The presence of a stable iodine atom (¹²⁷I) allows for its replacement with a radioactive isotope, enabling its use in mechanistic studies and as a chemical probe.

Incorporation of Radioisotopes (e.g., ¹³¹I) for Mechanistic Studies

One of the most powerful techniques in the study of reaction mechanisms is the use of isotopic labeling. This compound is an ideal substrate for radioiodination through isotopic exchange reactions. nih.gov In this process, the non-radioactive ¹²⁷I atom on the naphthalene ring is exchanged for a radioactive isotope of iodine, such as ¹²⁵I or ¹³¹I. nih.govresearchgate.net

The reaction is typically achieved by heating the iodo-compound in the presence of a source of radioactive iodide, such as [¹³¹I]NaI. The exchange can be facilitated by the addition of catalysts, such as copper(II) salts, which can accelerate the rate of this nucleophilic substitution-type process. nih.gov

| Iodine Isotope | Half-Life | Primary Emissions | Common Research Application |

| ¹²⁵I | 59.4 days | Gamma (γ), X-ray | Tracing, in-vitro assays |

| ¹³¹I | 8.02 days | Beta (β⁻), Gamma (γ) | Mechanistic tracing |

| This table presents iodine isotopes relevant to radiochemical research applications. |

Once labeled, the resulting radioactive 8-[I]-iodo-2-naphthoic acid can be used as a tracer in a chemical reaction. By tracking the location of the radioactivity in the products, intermediates, and byproducts, researchers can elucidate complex reaction pathways. For example, in a multi-step synthesis, a radiolabeled starting material can confirm which atoms from the precursor are incorporated into the final structure. This method is invaluable for distinguishing between proposed mechanisms, studying the kinetics of isotope exchange itself, and understanding the fate of molecules in complex chemical systems. iaea.org

Use as Chemical Probes for Reaction Monitoring

Beyond radiolabeling, this compound can function as a chemical probe for monitoring reaction progress and kinetics. The C-I bond is a key reactive site that participates in a wide variety of important organic transformations, most notably palladium-catalyzed cross-coupling reactions.

The progress of a reaction involving this compound can be conveniently monitored by standard analytical techniques. For instance, in a Suzuki coupling reaction where the iodine atom is replaced by a new aryl group, the reaction can be monitored by:

Chromatography (HPLC, GC): Aliquots taken from the reaction mixture over time can be analyzed to measure the disappearance of the this compound starting material and the appearance of the product. This data allows for the generation of kinetic profiles and the determination of reaction rates and orders.

Spectroscopy (NMR, MS): Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the change in the chemical environment of the naphthalene protons as the iodine is replaced. acs.org Mass spectrometry (MS) can track the change in molecular weight from the iodinated reactant to the final product.

The iodine atom itself can also serve as a probe. As a heavy atom, it significantly influences the electron density of the naphthalene ring, and its substitution leads to distinct changes in spectroscopic signals. The reactivity of the C-I bond makes this compound a useful tool for probing the efficiency of new catalytic systems or for optimizing reaction conditions. By monitoring its conversion, chemists can quantitatively assess the performance of a given chemical transformation. A related isomer, 8-iodo-1-naphthoic acid, has been explored for its potential as a biochemical probe, indicating the suitability of the iodo-naphthoic acid scaffold for such applications.

Challenges, Limitations, and Future Research Directions

Development of Green and Sustainable Synthesis Methods for Iodonaphthoic Acids

The synthesis of iodonaphthoic acids, including 8-Iodo-2-naphthoic acid, traditionally relies on methods that can be resource-intensive and generate hazardous waste. A significant challenge lies in creating "green" and sustainable synthetic protocols that are both efficient and environmentally responsible.

Future research is directed towards methods that minimize waste and avoid harsh reagents. The use of eco-friendly solvents, such as water, is a promising approach. scispace.com Researchers have explored methods for the iodination of aromatic compounds, including naphthalenes, using greener protocols that feature procedural simplicity and high yields. researchgate.net Strategies often involve in-situ generation of the iodinating species using mild oxidizing agents.

Key areas for future development include:

Catalytic Iodination: Developing catalytic systems that can regioselectively iodinate the naphthalene (B1677914) core using a benign iodine source, reducing the need for stoichiometric and often toxic reagents.

Alternative Solvents: Expanding the use of water, ionic liquids, or deep eutectic solvents to replace traditional volatile organic compounds (VOCs). scispace.comresearchgate.netresearchgate.net

Energy Efficiency: Investigating photochemical or mechanochemical methods that can lower the energy input required for the iodination process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. scispace.com

Several eco-friendly iodination methods for arenes have been reported, which could be adapted for naphthoic acids. These often employ combinations of an iodine source (like I₂ or KI) with a green oxidant in an aqueous or recyclable solvent system. researchgate.netresearchgate.netasianpubs.orgnih.gov

Table 1: Examples of Green Iodination Approaches for Aromatic Compounds

| Oxidant/System | Iodine Source | Solvent | Key Features |

| Hydrogen Peroxide / Sodium Periodate (B1199274) | N/A | Aqueous Ethanol | Suitable for moderately active arenes; easily controlled stoichiometry. asianpubs.org |

| Sodium Percarbonate (SPC) | I₂ or KI | Acetic Acid | SPC is a stable, cheap, and eco-friendly oxidant. nih.gov |

| Potassium Bromate / Hydrochloric Acid | KI | Aqueous Acetic Acid | Offers high product yields and short reaction times. researchgate.net |

| Nitrogen Dioxide (catalyst) | I₂ | Water | Highly atom-economic and uses water as a solvent. scispace.com |

Exploration of Novel Reactivity and Selectivity in Catalytic Processes

The iodine substituent on the this compound scaffold is a versatile handle for a wide array of catalytic cross-coupling reactions. A primary challenge is to control reactivity and selectivity, especially given the steric hindrance around the C-8 position and the presence of the directing carboxyl group.

Future research will likely focus on:

Palladium-Catalyzed Reactions: While palladium catalysis is well-established, there is a need to develop more robust catalysts that can overcome the steric bulk at the peri-position and achieve high yields in reactions like Suzuki, Heck, and Sonogashira couplings. core.ac.uksemanticscholar.org The use of hypervalent iodine reagents as coupling partners in transition metal-catalyzed reactions also presents a growing field of interest. frontiersin.org

Non-Palladium Catalysis: Exploring cheaper and more sustainable metal catalysts (e.g., copper, nickel, iron) for cross-coupling reactions to reduce reliance on expensive palladium.

C-H Activation: Designing catalytic systems that can selectively functionalize the other C-H bonds on the naphthalene ring, using the existing iodo and carboxyl groups as directing elements. This would open pathways to complex poly-substituted naphthalenes. semanticscholar.orgresearchgate.net

Asymmetric Catalysis: Developing chiral catalysts that can induce enantioselectivity in reactions involving derivatives of this compound, leading to the synthesis of optically active compounds.

The steric environment of the iodine atom significantly influences reaction outcomes. For instance, palladium-catalyzed C-H arylation of naphthalenes can show poor reactivity or selectivity, highlighting the need for improved catalytic systems. semanticscholar.org

Integration of this compound into Multi-component Reactions and Synthetic Cascades

Multi-component reactions (MCRs) and synthetic cascades offer powerful tools for building molecular complexity in a single step, aligning with the principles of efficiency and sustainability. Integrating a sterically hindered building block like this compound into these elegant reaction sequences is a significant challenge.

Future research directions include:

Designing Novel MCRs: Devising new multi-component reactions where this compound can serve as a key component, allowing for the rapid assembly of diverse molecular scaffolds.

Catalytic Cascades: Developing domino or cascade reactions that are initiated by a transformation at the C-I or C-COOH bond. For example, a cross-coupling reaction could be followed by an intramolecular cyclization. Palladium-catalyzed cascade cyclizations have been used to construct complex fused skeletons from iodo- and bromo-naphthoic acids. researchgate.netpolyu.edu.hk

Accessing Polycyclic Architectures: Using cascade strategies, such as the Catellani reaction, to synthesize complex, heptagon-embedded, or fused polycyclic aromatic compounds that are otherwise difficult to access. researchgate.netpolyu.edu.hkbeilstein-journals.org Research has shown the utility of 8-bromo-1-naphthoic acid in palladium/norbornene-catalyzed cascades to create unique molecular architectures. researchgate.netpolyu.edu.hk

Advanced Computational Studies for Predictive Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. For this compound, the challenge is to build predictive models that can accurately forecast reactivity, selectivity, and the properties of its derivatives.

Future research will benefit from:

Mechanistic Elucidation: Using DFT calculations to model transition states and reaction intermediates to gain a deeper understanding of reaction mechanisms, such as those in catalytic cycles or regioselective halogenations. researchgate.netresearchgate.net

Predictive Catalyst Design: Computationally screening libraries of ligands and catalysts to identify optimal systems for specific transformations of this compound, accelerating experimental discovery.

Property Prediction: Calculating electronic properties (e.g., HOMO/LUMO energies, electrostatic potential maps) to predict the suitability of derivatives for applications in materials science, such as organic electronics.

Structure-Activity Relationships: Modeling the interactions of this compound derivatives with biological targets to guide the design of new therapeutic agents. nih.govnih.gov

DFT calculations have already been used to explain regioselectivity in the halogenation of naphthaldehydes and to match experimental data in studies of ruthenium complexes derived from naphthoic acid hydrazides. researchgate.netbohrium.com

Exploration of New Functional Materials and Architectures Derived from the this compound Scaffold

The rigid, planar structure of the naphthalene core, combined with its versatile functional handles, makes this compound an attractive building block for advanced functional materials. The challenge is to translate the properties of the single molecule into bulk materials with desired functions.

Future research is poised to explore:

Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs): Using derivatives of this compound as organic linkers to construct highly ordered, porous materials for applications in gas storage, separation, and catalysis. researchgate.net The synthesis of porous materials is a rapidly advancing field with diverse methodologies. numberanalytics.comrsc.orgdiva-portal.org

Supramolecular Assemblies: Investigating the non-covalent interactions (e.g., hydrogen bonding, halogen bonding, π-π stacking) of the molecule to guide its self-assembly into well-defined supramolecular architectures like gels, liquid crystals, or nanotubes. mdpi.com

Organic Electronics: Synthesizing π-extended systems via cross-coupling reactions to create novel organic semiconductors for use in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Biomaterials: Leveraging the concept of scaffold architecture, where the molecular structure guides the formation of larger structures, to create materials for applications like tissue engineering. nih.gov